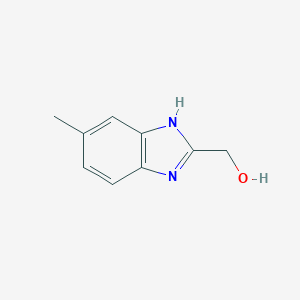

(6-methyl-1H-benzimidazol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUEQHXSSOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350448 | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-02-0 | |

| Record name | 6-Methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6-methyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, its synthesis, and its potential biological significance, aiming to facilitate its application in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its fundamental properties based on available information and data from analogous compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Brown solid | [1] |

| CAS Number | 20034-02-0 | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and non-polar solvents.[2][3] | Based on general solubility of benzimidazole derivatives. |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted data based on the analysis of structurally similar compounds and spectroscopic principles.[4]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N-H |

| ~7.4 | s | 1H | Ar-H (H-4) |

| ~7.3 | d | 1H | Ar-H (H-7) |

| ~6.9 | d | 1H | Ar-H (H-5) |

| ~5.4 | t | 1H | -CH₂OH |

| ~4.7 | d | 2H | -CH₂OH |

| ~2.4 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C2 |

| ~142.0 | C7a |

| ~134.0 | C3a |

| ~131.0 | C6 |

| ~123.0 | C5 |

| ~115.0 | C4 |

| ~110.0 | C7 |

| ~58.0 | -CH₂OH |

| ~21.0 | -CH₃ |

Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | 163.0866 | [M+H]⁺ |

| ESI+ | 185.0685 | [M+Na]⁺ |

Synthesis

The synthesis of this compound can be achieved through the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid. This reaction is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[5]

Caption: Synthesis of this compound.

Reactivity and Stability

The benzimidazole core imparts significant chemical stability to the molecule. The primary alcohol group at the 2-position is a key site for chemical modification. It can undergo common alcohol reactions such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization.

The imidazole nitrogen atoms can act as nucleophiles or bases, participating in alkylation, acylation, and coordination with metal ions. The compound should be stored in a cool, dry place to prevent potential degradation.

Biological Context and Potential Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[6][7] While the specific biological targets of this compound have not been elucidated, many benzimidazole-based anticancer agents are known to function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/MAPK pathway.[6]

Caption: Generalized MAPK signaling pathway potentially targeted by benzimidazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound[5]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

4N Hydrochloric acid or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., 4N HCl or DMF).

-

Add 1.1 equivalents of glycolic acid to the solution.

-

Heat the mixture to reflux (typically 90-100°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis[4]

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry:

-

Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with the mass spectrometer (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as N-H, O-H, C-H (aromatic and aliphatic), and C=N.

Solubility Determination[8]

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a vial.

-

Seal the vial and shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method with a calibration curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is a versatile building block with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and further investigation. The provided protocols offer a starting point for researchers to generate the necessary experimental data to fully elucidate its chemical and biological properties. Further research into this and related benzimidazole derivatives is warranted to explore their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. banglajol.info [banglajol.info]

- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis

The synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol is most effectively achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine with glycolic acid. This method is a variation of the well-established Phillips synthesis of benzimidazoles.

Proposed Synthetic Pathway

The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

4 M Hydrochloric acid

-

Ammonium hydroxide solution (concentrated)

-

Activated charcoal

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.2 equivalents) in 4 M hydrochloric acid is heated under reflux for a period of 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with concentrated ammonium hydroxide solution to precipitate the crude product.

-

The crude solid is collected by filtration, washed with cold water, and dried.

-

For purification, the crude product is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered hot.

-

The filtrate is then concentrated and cooled to induce crystallization. The purified crystals of this compound are collected by filtration and dried under vacuum.

Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the methyl, methylene, and aromatic protons, as well as the labile N-H and O-H protons. The splitting patterns and coupling constants of the aromatic protons are particularly important for confirming the 6-methyl substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and aromatic carbons, as well as the C2 carbon of the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N-H | |

| ~7.4 | s | 1H | H-4 | |

| ~7.3 | d | 1H | H-7 | |

| ~6.9 | d | 1H | H-5 | |

| ~5.5 | t | 1H | -CH₂OH | |

| ~4.7 | d | 2H | -CH₂ OH | |

| ~2.4 | s | 3H | -CH₃ | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| ~154.0 | C2 | |||

| ~141.0 | C7a | |||

| ~133.0 | C3a | |||

| ~131.0 | C6 | |||

| ~123.0 | C5 | |||

| ~115.0 | C4 | |||

| ~110.0 | C7 | |||

| ~58.0 | -CH₂OH | |||

| ~21.0 | -CH₃ |

Note: These are predicted values and may differ from experimental results. The chemical shifts of N-H and O-H protons are concentration and temperature dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1600 | Medium | C=N stretching |

| 1590-1450 | Strong | Aromatic C=C stretching |

| 1280-1250 | Strong | C-N stretching |

| 1050-1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M - OH]⁺ |

| 131 | [M - CH₂OH]⁺ |

| 104 | Fragmentation of the benzimidazole ring |

Note: Fragmentation patterns can vary depending on the ionization method used (e.g., EI, ESI).

Conclusion

The structural elucidation of this compound relies on a systematic approach combining a reliable synthetic protocol with a suite of spectroscopic techniques. The condensation of 4-methyl-1,2-phenylenediamine with glycolic acid provides a direct route to the target molecule. Subsequent analysis by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The data presented in this guide, while based on predictions and analogies to similar compounds, provides a solid foundation for any researcher venturing into the synthesis and characterization of this and related benzimidazole derivatives.

An In-depth Technical Guide on (6-methyl-1H-benzimidazol-2-yl)methanol (CAS: 20034-02-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-methyl-1H-benzimidazol-2-yl)methanol, a versatile heterocyclic compound. Due to its status as a key synthetic intermediate, this document focuses on its chemical synthesis, physicochemical properties, and its potential applications in the development of pharmacologically active agents, drawing upon data from structurally related compounds where specific information for the title compound is not available.

Chemical and Physical Properties

This compound, also known as 6-Methylbenzimidazol-2-ylmethanol, is a stable compound featuring a benzimidazole core.[1] This structural motif makes it an attractive building block for the synthesis of more complex molecules in pharmaceutical research and materials science.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20034-02-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| MDL Number | MFCD01874328 | [1] |

| PubChem ID | 679482 | [1] |

Synthesis

The synthesis of 2-substituted benzimidazoles is a well-established chemical transformation. A common and effective method is the condensation reaction between an o-phenylenediamine and a carboxylic acid.[2] For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with glycolic acid.

Proposed Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar benzimidazole derivatives.[2] Optimization of reaction conditions may be necessary to achieve a high yield.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable solvent for azeotropic water removal

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1 equivalent), glycolic acid (1.1 equivalents), and a catalytic amount of p-TsOH.

-

Add a suitable solvent, such as toluene, to the flask.

-

Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (6-methyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound (6-methyl-1H-benzimidazol-2-yl)methanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative holds potential as a building block in the synthesis of novel therapeutic agents. This document collates available data on its properties, provides general experimental protocols for its characterization, and visualizes relevant chemical and biological concepts.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a brown or light yellow powder.[1] It is a derivative of benzimidazole, featuring a methyl group at the 6-position of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring.

Identifiers and General Characteristics

| Property | Value | Reference |

| CAS Number | 20034-02-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Brown or Light yellow to brown solid | [1] |

| Storage Conditions | Store at 0-8°C, Sealed in dry, Room Temperature | [1] |

Physicochemical Data

Comprehensive experimental data for this compound is limited in publicly available literature. The following table includes experimental data where found, supplemented by predicted values from computational models.

| Property | Value | Type |

| Melting Point | 203 °C | Experimental |

| Boiling Point | 416.3 ± 28.0 °C | Predicted |

| Density | 1.295 ± 0.06 g/cm³ | Predicted |

| pKa | 11.83 ± 0.10 | Predicted |

| Solubility | No specific data available. Related benzimidazole derivatives are slightly soluble in water and soluble in organic solvents. | General Information |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the N-H proton of the imidazole ring. The aromatic protons will exhibit splitting patterns dependent on their substitution. The methylene protons may appear as a singlet, and the methyl protons will also be a singlet. The N-H proton typically appears as a broad singlet in the downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the typical downfield region, and the methyl and methylene carbons appearing in the upfield region.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following sections provide generalized, yet detailed, methodologies for the synthesis, purification, and analysis of this and related benzimidazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-(hydroxymethyl)benzimidazoles involves the condensation reaction of an o-phenylenediamine with glycolic acid.[2]

Reaction: 4-methyl-1,2-phenylenediamine reacts with glycolic acid, typically in a high-boiling solvent such as dimethylformamide (DMF), under reflux conditions.

Protocol:

-

Combine equimolar amounts of 4-methyl-1,2-phenylenediamine and glycolic acid in a round-bottom flask.

-

Add a suitable solvent, such as DMF, to the flask.

-

Heat the reaction mixture to reflux (typically 90-100°C) and monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: General synthesis workflow for this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Reference the spectra to the residual solvent peak.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Protocol for Forced Degradation:

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for several hours.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for several hours.

-

Oxidative Conditions: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Photolytic Stress: Expose the solid compound and a solution of the compound to a light source, as per ICH Q1B guidelines.

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Characterize any significant degradation products using LC-MS to elucidate their structures.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the benzimidazole scaffold is a well-known pharmacophore with a broad range of biological activities.[3][4][5] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs targeting various diseases.[1]

Caption: Potential biological activities of benzimidazole derivatives.

Conclusion

This compound is a benzimidazole derivative with potential applications in pharmaceutical and materials science. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a summary of the known information and outlines general experimental protocols for its synthesis and characterization. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. banglajol.info [banglajol.info]

- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. isca.me [isca.me]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to (6-methyl-1H-benzimidazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and established protocols for the benzimidazole class of compounds. This approach offers a robust predictive framework for researchers working with this and similar chemical entities.

Spectroscopic Data

The following tables present a compilation of expected spectroscopic data for this compound. These values are extrapolated from published data for analogous compounds, including 1H-benzimidazol-2-yl-methanol and 2-methyl-1H-benzimidazole-4-methanol, and are intended to serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.3 | br s | 1H | N-H |

| ~7.4 | s | 1H | Ar-H (C5) |

| ~7.3 | d | 1H | Ar-H (C7) |

| ~7.0 | d | 1H | Ar-H (C4) |

| ~4.8 | s | 2H | -CH₂OH |

| ~5.4 | t | 1H | -CH₂OH |

| ~2.4 | s | 3H | -CH₃ |

| Predicted in DMSO-d₆ at 400 MHz. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C2 |

| ~138.0 | C7a |

| ~135.0 | C3a |

| ~132.0 | C6 |

| ~123.0 | C5 |

| ~115.0 | C4 |

| ~112.0 | C7 |

| ~58.0 | -CH₂OH |

| ~21.0 | -CH₃ |

| Predicted in DMSO-d₆ at 100 MHz. |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | N-H stretch |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1600 | Medium | C=N stretch |

| 1480-1400 | Strong | Aromatic C=C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M - OH]⁺ |

| 131 | [M - CH₂OH]⁺ |

| Predicted for Electron Ionization (EI). |

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and spectroscopic characterization of benzimidazole derivatives and are adaptable for this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via the condensation of 4-methyl-1,2-phenylenediamine with glycolic acid.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

4M Hydrochloric acid or another suitable acidic catalyst

-

Sodium bicarbonate solution

-

Solvents for reaction (e.g., water, ethanol) and extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine and glycolic acid in a 1:1.2 molar ratio is prepared in an aqueous solution of 4M HCl.

-

The reaction mixture is heated under reflux for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The pH of the solution is adjusted to ~8 by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[1]

Instrument Setup:

-

Insert the NMR tube into the spectrometer probe.

-

Tune and match the probe for the specific nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize homogeneity.[1]

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.[1]

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.[1]

-

Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.[1]

-

Employ a proton-decoupled pulse sequence.[1]

-

Set the relaxation delay to 2-5 seconds.[1]

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[1]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Thin Film: If the sample is soluble, dissolve it in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

This protocol describes a general procedure for obtaining a mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[1]

-

For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mass spectrometer.[1]

-

For direct insertion EI, a small amount of the solid sample can be used.

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to optimal values for the compound class.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Compare the observed m/z values with the calculated exact mass.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis Workflow for this compound.

Experimental Workflow for Spectroscopic Characterization.

References

Potential Biological Activity of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the heterocyclic compound (6-methyl-1H-benzimidazol-2-yl)methanol. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on the known activities of the broader benzimidazole class of compounds and its close structural analog, (1H-benzimidazol-2-yl)methanol. This guide details potential anticancer, antimicrobial, and anti-inflammatory activities, supported by generalized experimental protocols and conceptual signaling pathways to aid researchers in designing and conducting further investigations.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of benzimidazole have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

Profile of a Close Structural Analog: (1H-benzimidazol-2-yl)methanol

To infer the potential biological activities of this compound, it is instructive to examine its unmethylated counterpart, (1H-benzimidazol-2-yl)methanol. A study by Poddar et al. investigated the antioxidant and antimicrobial properties of this compound.

Antioxidant Activity

(1H-benzimidazol-2-yl)methanol exhibited mild antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with a reported IC50 value of 400.42 µg/mL.[1] In the same study, the standard antioxidant butylated hydroxytoluene (BHT) showed an IC50 of 51.56 µg/mL.[1]

Antimicrobial Activity

In the antimicrobial screening performed using the disc diffusion method, (1H-benzimidazol-2-yl)methanol did not show any significant activity against the tested microorganisms.[1]

Potential Biological Activities of this compound

While specific experimental data for this compound is scarce, its chemical structure suggests several potential biological activities that warrant investigation.

Anticancer Potential: Cyclin-Dependent Kinase (CDK) Inhibition

The benzimidazole scaffold is a known feature in many Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Inhibition of CDKs, particularly CDK2, can lead to cell cycle arrest and apoptosis in cancer cells. There are indications that this compound may have potential as a CDK2 inhibitor, which would confer it with anticancer properties. This hypothesis is based on the broader activity of the benzimidazole class and warrants experimental validation.

Antimicrobial Activity

Although the parent compound (1H-benzimidazol-2-yl)methanol was inactive, the addition of a methyl group at the 6-position of the benzimidazole ring could potentially alter the molecule's lipophilicity and electronic properties, which may, in turn, impart antimicrobial activity. Many other substituted benzimidazole derivatives have demonstrated significant antibacterial and antifungal properties.

Anti-inflammatory Activity

Certain benzimidazole derivatives have been shown to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. The anti-inflammatory potential of this compound remains to be explored.

Quantitative Data Summary

As there is no direct quantitative data available for this compound, the following table presents the data for its close analog as a reference point.

| Compound | Biological Activity | Assay | Result (IC50/Zone of Inhibition) | Reference |

| (1H-benzimidazol-2-yl)methanol | Antioxidant | DPPH Radical Scavenging | 400.42 µg/mL | [1] |

| (1H-benzimidazol-2-yl)methanol | Antimicrobial | Disc Diffusion | No significant activity | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol determines the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay assesses the ability of a compound to reduce acute inflammation.

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway: CDK2 and Cell Cycle Regulation

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle, a potential target for this compound.

Experimental Workflow: In Vitro Anticancer Screening

The diagram below outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.

Conclusion

This compound represents an intriguing molecule within the pharmacologically significant benzimidazole class. While direct evidence of its biological activity is currently limited, its structural features and the known profile of its analogs suggest potential as an anticancer, and possibly antimicrobial or anti-inflammatory, agent. The provided experimental protocols and conceptual frameworks are intended to serve as a valuable resource for researchers aiming to elucidate the therapeutic potential of this and related compounds. Further in-depth studies are essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

The Pharmacophore of 6-Methylbenzimidazol-2-ylmethanol: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacophoric features of 6-methylbenzimidazol-2-ylmethanol, a key scaffold in medicinal chemistry. Benzimidazole derivatives are recognized as "privileged structures" due to their wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] This document summarizes the core structure-activity relationships (SAR), presents available quantitative biological data, details relevant experimental protocols, and visualizes key concepts to guide researchers, scientists, and drug development professionals in leveraging this promising molecule.

Core Pharmacophoric Features

The biological activity of benzimidazole derivatives is intrinsically linked to the substitutions on the core bicyclic system. While a specific pharmacophore model for 6-methylbenzimidazol-2-ylmethanol is not extensively defined in the literature, analysis of related anticancer and antioxidant benzimidazoles allows for the inference of a consensus model with the following key features:

-

The Benzimidazole Core: This foundational scaffold, being an isostere of naturally occurring purines, is crucial for interactions with various biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[1][2]

-

The 2-Methanol Group: The hydroxymethyl group at the C2-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its presence also influences the molecule's solubility and provides a site for further chemical modification.

-

The 6-Methyl Group: Substitution at the C5 and C6 positions of the benzimidazole ring is known to significantly influence anti-inflammatory and other biological activities. The methyl group at the 6-position can enhance binding to target proteins through hydrophobic interactions and may improve the metabolic stability of the compound.

A proposed pharmacophore model for the anticancer activity of benzimidazole derivatives, which can be extrapolated to 6-methylbenzimidazol-2-ylmethanol, often includes hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic regions.[1]

Quantitative Biological Data

While specific quantitative data for 6-methylbenzimidazol-2-ylmethanol is limited in publicly available literature, data for the closely related analog, 1H-benzimidazol-2-ylmethanol, provides valuable insights into its potential activity.

| Compound | Biological Activity | Assay | Result | Reference |

| 1H-benzimidazol-2-ylmethanol | Antioxidant | DPPH radical scavenging | IC50: 400.42 µg/mL | [3] |

| 1H-benzimidazol-2-ylmethanol | Cytotoxicity | Brine shrimp lethality | LC50: > 1000 µg/mL (mildly cytotoxic) | [3] |

| 2-methyl-1H-benzimidazole | Antioxidant | DPPH radical scavenging | IC50: 144.84 µg/mL | [3] |

| 2-methyl-1H-benzimidazole | Cytotoxicity | Brine shrimp lethality | LC50: 0.42 µg/mL (prominently cytotoxic) | [3] |

Experimental Protocols

Synthesis of (6-Methyl-1H-benzimidazol-2-yl)methanol

This protocol is adapted from the synthesis of 1H-benzimidazol-2-ylmethanol.[3]

Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve an appropriate amount of 4-methyl-1,2-phenylenediamine in dimethylformamide.

-

Add glycolic acid to the solution.

-

Reflux the mixture at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Neutralize the residual acid by adding NaHCO3 solution, checking with litmus paper.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using silica gel.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a generalized protocol for determining the antioxidant activity of benzimidazole derivatives.[4][5]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (6-methylbenzimidazol-2-ylmethanol)

-

Positive control (e.g., Ascorbic acid or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. For the working solution, dilute the stock to an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test samples: Dissolve the test compound in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Reaction: Add a defined volume of each sample dilution to a microplate well or cuvette. Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank (solvent only) and a positive control.

-

Incubation: Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each reaction at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: Plot the percentage inhibition against the sample concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

Logical Workflow for Synthesis and Evaluation

References

Preliminary In-Vitro Screening of (6-methyl-1H-benzimidazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies relevant to the evaluation of (6-methyl-1H-benzimidazol-2-yl)methanol. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages data from structurally similar benzimidazole derivatives to outline a robust screening strategy. This guide details experimental protocols for assessing anticancer and antioxidant activities, presents quantitative data from analogous compounds in structured tables, and utilizes visualizations to illustrate experimental workflows and potential signaling pathways. The objective is to equip researchers with the necessary information to design and execute a thorough preliminary in-vitro evaluation of this compound and its analogues.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to potential therapeutic applications in oncology, microbiology, and beyond. The compound this compound, featuring a methyl group at the 6-position and a methanol group at the 2-position of the benzimidazole core, represents a promising candidate for biological investigation. Preliminary in-vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the biological activity of novel chemical entities. This guide focuses on the essential assays and methodologies for such a screening.

In-Vitro Anticancer Screening

The potential of benzimidazole derivatives as anticancer agents is well-documented. A primary focus of the preliminary in-vitro screening of this compound should be the evaluation of its cytotoxic and antiproliferative effects against various cancer cell lines.

Data from Structurally Related Compounds

In the absence of direct data for this compound, the following table summarizes the in-vitro anticancer activity of closely related 5(6)-methyl-1H-benzimidazol-2-yl hydrazone derivatives against the MDA-MB-231 human breast cancer cell line. This data provides a valuable reference for predicting the potential potency of the target compound.

| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) |

| 5c | 5(6)-methyl-1H-benzimidazol-2-yl hydrazone | MDA-MB-231 | MTT Assay | 14.83 ± 3.8 |

| 5d | 5(6)-methyl-1H-benzimidazol-2-yl hydrazone | MDA-MB-231 | MTT Assay | 12.65 ± 2.5 |

Data sourced from a study on similar benzimidazole derivatives, which showed antiproliferative and pro-apoptotic activity.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Synthesis and Characterization of Novel Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel benzimidazole derivatives. Benzimidazole, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its diverse and potent pharmacological activities.[1] This document details established and modern synthetic protocols, comprehensive characterization techniques, and a summary of recent findings on the biological activities of these compounds, with a focus on anticancer, antifungal, antiviral, and anti-inflammatory properties.

Synthesis of Benzimidazole Derivatives

The synthesis of the benzimidazole core primarily involves the condensation of an ortho-phenylenediamine with a variety of carbonyl compounds, such as aldehydes and carboxylic acids.[2] Modern techniques, including microwave and ultrasound-assisted synthesis, offer significant advantages in terms of reduced reaction times and increased yields.[3][4]

Conventional Synthetic Protocols

1.1.1. Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

This classical method involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid catalyst, typically with heating.

Experimental Protocol:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

-

Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a neutralizing base solution (e.g., 10% NaOH).

-

Stir the mixture until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[5]

1.1.2. Weidenhagen Reaction: Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another widely used method. This reaction often requires an oxidative step to form the benzimidazole ring from the Schiff base intermediate.

Experimental Protocol:

-

Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.

-

Add the aldehyde (1.0 eq) and an oxidizing agent (e.g., hydrogen peroxide, sodium metabisulfite) or a catalyst (e.g., ammonium chloride).

-

Stir the reaction mixture at room temperature or heat under reflux, as required, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization.[4]

Modern Synthetic Protocols

1.2.1. Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, leading to significantly shorter reaction times and often higher yields.[6][7]

Experimental Protocol:

-

In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and a catalyst if necessary.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

-

After irradiation, cool the vessel to room temperature.

-

Perform the work-up as described in the corresponding conventional synthesis protocol.

-

Purify the product by recrystallization.[5]

1.2.2. Ultrasound-Assisted Synthesis

Ultrasonic irradiation can promote the reaction through cavitation, leading to enhanced reaction rates and yields under mild conditions.[1][8]

Experimental Protocol:

-

In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent.

-

Place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a specified frequency and power.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, isolate the product by filtration or extraction.

-

Wash and dry the crude product.

-

Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.[5]

Characterization of Benzimidazole Derivatives

The structural elucidation and purity assessment of synthesized benzimidazole derivatives are crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure.

-

¹H NMR: The proton on the imidazole nitrogen (N-H) typically appears as a broad singlet in the downfield region (δ 12.0-13.6 ppm in DMSO-d₆). Aromatic protons of the benzimidazole core resonate between δ 7.0 and 8.3 ppm. The chemical shifts and coupling constants of these aromatic protons provide information about the substitution pattern on the benzene ring.[9]

-

¹³C NMR: The carbon of the N-C-N group in the imidazole ring (C2) is typically observed around δ 143-152 ppm.[10] The chemical shifts of the aromatic carbons can also confirm the substitution pattern.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

The N-H stretching vibration of the imidazole ring appears as a broad band in the region of 3200-3400 cm⁻¹.

-

The C=N stretching vibration is observed in the range of 1550-1650 cm⁻¹.

-

Characteristic peaks for substituents on the benzimidazole core can also be identified.[11]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

The following diagram illustrates a general workflow for the synthesis and characterization of benzimidazole derivatives.

Data Presentation: Biological Activities

Novel benzimidazole derivatives have been extensively evaluated for a wide range of biological activities. The following tables summarize quantitative data for their anticancer, antifungal, antiviral, and anti-inflammatory properties.

Anticancer Activity

Benzimidazole derivatives exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization, topoisomerase, and protein kinases.[7]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 8I | K562 (Leukemia) | 2.68 | Topoisomerase I inhibitor | [7] |

| 8I | HepG-2 (Hepatocellular Carcinoma) | 8.11 | Topoisomerase I inhibitor | [7] |

| MBIC | Breast Cancer Cells | - | Microtubule inhibitor | [7] |

| Compound 35 | - | 3.797 | MDM2 inhibitor | |

| Compound 2a | MDA-MB-231 (Breast Cancer) | 165.02 | - | [10] |

| C4 | EAC (Ehrlich Ascites Carcinoma) | 10 | - | [12] |

Antifungal Activity

Several benzimidazole derivatives have shown potent activity against various fungal strains, including those resistant to existing antifungal agents.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | [13] |

| 1-decyl-1H-benzo[d]imidazole | Candida species | 2-256 | [13] |

| 4m | C. gloeosporioides | 20.76 | [14] |

| 4m | A. solani | 27.58 | [14] |

| 4m | F. solani | 18.60 | [14] |

| 7f | B. cinerea | 13.36 | [14] |

| 5b | C. gloeosporioides | 11.38 | [14] |

| 6b, 6i, 6j | C. glabrata | 0.97 | [15] |

Antiviral Activity

Benzimidazole derivatives have demonstrated inhibitory activity against a range of RNA and DNA viruses.

| Compound ID | Virus | EC₅₀ (µM) | Reference |

| Isis-22 | HCV JFH-wt | 1.94 | [16] |

| Isis-13 | HCV JFH-wt | 3.89 | [16] |

| Isis-04 | HCV JFH-wt | 48.49 | [16] |

| Various | CVB-5 | 9-17 | [10] |

| Various | RSV | 5-15 | [10] |

Anti-inflammatory Activity

Certain benzimidazole derivatives have shown significant anti-inflammatory effects by inhibiting key inflammatory mediators.

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| BIZ-4 | COX-1 & COX-2 Inhibition | <1 | [17] |

| Compound 2 | NO production in RAW264.7 cells | 7.6 | [18] |

| 13b | IL-6 release | 2.294 | [19] |

| 13b | TNF-α release | 12.901 | [19] |

| 13f | IL-6 release | 1.539 | [19] |

Signaling Pathways

The anticancer activity of many benzimidazole derivatives is attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade.

This guide provides a foundational understanding of the synthesis, characterization, and biological significance of novel benzimidazole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further exploration into the vast chemical space of benzimidazoles holds immense promise for the discovery of new therapeutic agents.

References

- 1. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. cjm.ichem.md [cjm.ichem.md]

- 5. benchchem.com [benchchem.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. ijcrt.org [ijcrt.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a wide array of biopolymers, making it a cornerstone in the development of new therapeutic agents.[4][5] The versatility of the benzimidazole core has led to the creation of numerous drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][5] This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and mechanisms of action of novel bioactive benzimidazole derivatives.

General Synthesis Strategies

The construction of the benzimidazole core and its derivatives is typically achieved through well-established condensation reactions. The most common approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester).[3][6][7] Recent advancements focus on improving efficiency and sustainability, employing methods like microwave-assisted synthesis and the use of green catalysts.[5][7][8]

A general workflow for the synthesis of 2-substituted benzimidazoles is outlined below. This process typically involves the cyclocondensation of o-phenylenediamine with an aldehyde, often facilitated by a catalyst and an oxidizing agent.[2][9]

Bioactive Benzimidazole Compounds: Recent Discoveries

Anticancer Agents

Benzimidazole derivatives have shown significant promise in oncology due to their ability to target various hallmarks of cancer.[10][11] Their mechanisms of action often involve the inhibition of critical enzymes like kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[11][12]

Many recently developed benzimidazole hybrids act as multi-target inhibitors, notably targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in tumor growth and angiogenesis.[13][14][15][16]

Table 1: Anticancer Activity of Novel Benzimidazole Derivatives

| Compound ID/Series | Target Cancer Cell Line(s) | Bioactivity Metric (IC₅₀ in µM) | Reference(s) |

|---|---|---|---|

| Benzimidazole-triazole hybrid (32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [11] |

| Fluoro aryl benzimidazole (1) | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 | [11] |

| Benzimidazole-sulfonamide (10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [11] |

| Benzimidazole-thiazolidinedione (3a-b) | HeLa, A549 | 0.096 - 0.32 | [11] |

| Alkylsulfonyl benzimidazole | MCF-7 | 4.7 - 10.9 | [12] |

| 1,2,4-triazole benzimidazole | A549 | 4.56 | [12] |

| Benzimidazole-carboxamide | SK-Mel-28 | 2.55 - 17.89 | [12] |

| Benzimidazole-triazole hybrid (5a) | HepG-2, HCT-116, MCF-7, HeLa | 3.87 - 8.34 | [15] |

| Benzimidazole-triazole hybrid (6g) | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 | [15] |

| Chrysin benzimidazole derivative (1) | MFC | 25.72 | [17] |

| Benzoyl substituted benzimidazole (6) | MCF-7, HL-60 | 16.18, 15.15 | [17] |

| N-substituted benzimidazoles | OVCAR-3 | 10.34 - 14.88 | [17] |

| Bromo-derivative (5) | MCF-7, DU-145 | 17.8, 10.2 (µg/mL) | [18] |

| Benzimidazole-oxadiazole (4r) | PANC-1, A549, MCF-7 | 5.5, 0.3, 0.5 | [19] |

| Metal complexes (Zn(II), Ag(I)) | A549, MDA-MB-231, PC3 | < 10.4 |[20] |

The following diagram illustrates the inhibitory action of benzimidazole derivatives on the EGFR/VEGFR-2 signaling pathway, a common mechanism for their anticancer effects.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[21] Benzimidazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[6][21][22] Their mechanisms often involve targeting essential bacterial enzymes like DNA gyrase or interfering with fungal cell division by disrupting microtubule assembly.[4][6]

Table 2: Antimicrobial Activity of Novel Benzimidazole Derivatives

| Compound ID/Series | Target Microorganism(s) | Bioactivity Metric (MIC in µg/mL) | Reference(s) |

|---|---|---|---|

| Benzimidazole-triazole (63a) | MRSA, E. faecalis, E. coli, K. pneumoniae | 16, 32, 4, 8 | [6] |

| Benzimidazole-triazole (63c) | MRSA, E. faecalis | 8, 32 | [6] |

| Pyrazole-benzimidazole (5i) | M. luteus, E. coli | 3.9, 7.81 | [23] |

| Pyrazole-benzimidazole (5g, 5i) | B. cereus, A. fumigatus | 7.81 | [23] |

| Benzimidazole-triazole (2d) | E. coli | 3.125 (µmol/mL) | [24] |

| Benzimidazole-triazole (2e, 2k) | C. albicans | 3.125 (µmol/mL) | [24] |

| 1,2,4-triazole derivatives (43c, 43d) | A. brasiliensis, C. albicans | 0.5 - 4 | [24] |

| bis-1,2,3-triazole (47a) | B. cereus, S. aureus, E. coli, P. aeruginosa | 32 - 64 | [24] |

| Fused benzimidazoles (79a, 79c) | C. albicans | 3.9 | [24] |

| N₁-aryl-benzimidazol-2-one (99, 100) | S. aureus, E. coli, B. pumilus | Comparable to Gentamicin | [25] |

| 5-halobenzimidazole derivatives | Various Fungi | 0.06 - 1.95 |[22] |

Antiviral Agents

Benzimidazole derivatives have also been identified as potent antiviral agents, showing efficacy against a range of viruses including Zika virus, Hepatitis C virus (HCV), and various RNA and DNA viruses.[26][27][28][29] Their structural features allow them to inhibit key viral enzymes or processes essential for replication.[25][27]

Table 3: Antiviral Activity of Novel Benzimidazole Derivatives

| Compound ID/Series | Target Virus | Bioactivity Metric (EC₅₀) | Reference(s) |

|---|---|---|---|

| 2-phenylbenzimidazole (1) | Zika Virus (African Strain) | 1.9 ± 1.0 µM | [26][27] |

| 2-phenylbenzimidazole (1g) | Zika Virus | 6.1 ± 1.2 µM | [26][27] |

| 2-phenylbenzimidazole (1d) | Zika Virus | 7.5 ± 1.1 µM | [26][27] |

| 2-phenylbenzimidazole (36a) | Vaccinia Virus (VV) | 0.1 µM | [26][27] |

| 2-phenylbenzimidazole (36c) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 µM | [26][27] |

| Imidazole-coumarin conjugate (15d) | Hepatitis C Virus (HCV) | 5.1 µM | [26] |

| N₁-aryl-benzimidazol-2-one (100) | HIV-1 | 0.79 µM (IC₅₀) | [25] |

| Sulfone derivatives (101, 102) | HIV-1 | 47, 50 nM (IC₅₀) |[25] |

Experimental Protocols

Synthesis of 2-Aryl-Benzimidazole Derivatives (General Protocol)

This protocol describes a common method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde.

-

Reactant Mixture: To a solution of an appropriate o-phenylenediamine (e.g., 2 mmol) in a suitable solvent like an ethanol-water mixture (10 mL, 5:1), add the desired aromatic aldehyde (2 mmol).[30]

-

Catalyst/Oxidant Addition: Add a catalyst or oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅, 1 mmol), to the mixture.[30] Other systems may use catalysts like H₂SO₄-SiO₂ or nano-Fe₂O₃ under various conditions (room temperature, reflux, or microwave irradiation).[7][8]

-

Reaction: Reflux the reaction mixture overnight or heat using microwave irradiation for a shorter duration (e.g., 5-15 minutes), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8][30]

-

Work-up: After completion, concentrate the reaction mixture by evaporating the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by crystallization from a suitable solvent, such as hot ethanol, to yield the pure 2-substituted benzimidazole.[30]

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In-vitro Antimicrobial Susceptibility Testing

The following protocols are standard methods for evaluating the antimicrobial efficacy of newly synthesized compounds.[4][31][32]

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) [4][31] This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.

-